Cas no 483304-07-0 (Methyl 4-acetamido-5-bromo-2-ethoxybenzoate)

Methyl 4-acetamido-5-bromo-2-ethoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-acetamido-5-bromo-2-ethoxybenzoate
- 483304-07-0
- Methyl4-acetamido-5-bromo-2-ethoxybenzoate
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- Inchi: InChI=1S/C12H14BrNO4/c1-4-18-11-6-10(14-7(2)15)9(13)5-8(11)12(16)17-3/h5-6H,4H2,1-3H3,(H,14,15)
- InChI Key: CDCKVFKCLQJTKG-UHFFFAOYSA-N
- SMILES: CCOC1=CC(NC(C)=O)=C(Br)C=C1C(OC)=O
Computed Properties
- Exact Mass: 315.01062g/mol
- Monoisotopic Mass: 315.01062g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.6Ų
- XLogP3: 2
Methyl 4-acetamido-5-bromo-2-ethoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019096650-1g |
Methyl 4-acetamido-5-bromo-2-ethoxybenzoate |
483304-07-0 | 95% | 1g |
$321.44 | 2023-09-01 | |
Chemenu | CM154885-1g |
methyl 4-acetamido-5-bromo-2-ethoxybenzoate |
483304-07-0 | 95% | 1g |
$380 | 2022-12-31 | |
Crysdot LLC | CD12068739-1g |
Methyl 4-acetamido-5-bromo-2-ethoxybenzoate |
483304-07-0 | 95+% | 1g |
$402 | 2024-07-24 |
Methyl 4-acetamido-5-bromo-2-ethoxybenzoate Related Literature
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
Additional information on Methyl 4-acetamido-5-bromo-2-ethoxybenzoate
Comprehensive Overview of Methyl 4-acetamido-5-bromo-2-ethoxybenzoate (CAS No. 483304-07-0)
Methyl 4-acetamido-5-bromo-2-ethoxybenzoate (CAS No. 483304-07-0) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This ester derivative, characterized by its bromo and acetamido functional groups, has garnered significant attention due to its potential applications in drug development and material science. Researchers often explore its reactivity profile, particularly in cross-coupling reactions and peptide modifications, aligning with current trends in green chemistry and sustainable synthesis.
The compound’s structure features a methyl ester moiety, which enhances its solubility in organic solvents, making it a versatile intermediate in medicinal chemistry. Recent studies highlight its role in designing small-molecule inhibitors targeting enzymatic pathways, a hot topic in cancer therapeutics and neurodegenerative disease research. Its ethoxy and acetamido substituents further contribute to its stability and bioavailability, key factors in preclinical drug discovery.
In the context of AI-driven drug design, Methyl 4-acetamido-5-bromo-2-ethoxybenzoate is frequently referenced in computational models for molecular docking and QSAR studies. This aligns with growing user searches for "machine learning in chemistry" and "predictive synthesis." The compound’s CAS No. 483304-07-0 is often queried in databases like PubChem and Reaxys, reflecting its relevance in high-throughput screening workflows.
From an industrial perspective, the demand for high-purity intermediates like this compound has surged, driven by advancements in continuous flow chemistry and catalytic processes. Manufacturers emphasize its use in API synthesis (Active Pharmaceutical Ingredients), addressing the need for cost-effective and scalable production methods. Environmental considerations, such as waste reduction and atom economy, further underscore its appeal in modern process optimization.
Analytical techniques like HPLC, NMR, and mass spectrometry are critical for characterizing Methyl 4-acetamido-5-bromo-2-ethoxybenzoate, ensuring compliance with regulatory standards. This resonates with frequent search queries about "quality control in pharma" and "spectroscopic validation." The compound’s chromatographic behavior and fragmentation patterns are well-documented, aiding in its identification and purity assessment.
Emerging applications in agrochemicals and functional materials have also been explored, leveraging its electron-rich aromatic system for photoactive compounds. Such innovations align with trends in smart materials and precision agriculture, topics increasingly searched by interdisciplinary researchers. The compound’s structural tunability makes it a candidate for molecular engineering projects.
In summary, Methyl 4-acetamido-5-bromo-2-ethoxybenzoate (CAS No. 483304-07-0) represents a multifaceted tool in modern chemistry, bridging gaps between academic research and industrial applications. Its integration into cutting-edge technologies and alignment with sustainability goals ensure its continued relevance in scientific and commercial spheres.
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